molecular formula C19H23NO B1391944 2-(4-Hexylbenzoyl)-5-methylpyridine CAS No. 1187166-51-3

2-(4-Hexylbenzoyl)-5-methylpyridine

Cat. No. B1391944
M. Wt: 281.4 g/mol
InChI Key: SSCZBASDSLDJRP-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including the reactants, products, and mechanisms involved.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Synthesis and Structural Studies :

    • The synthesis of compounds related to 2-(4-Hexylbenzoyl)-5-methylpyridine, such as 4-norpyridoxine, which involves heterodiene condensation, showcases the compound's potential in organic synthesis and material science (Chekhun et al., 1974).
    • Research on benzo-15-crown-5 ethers with substitutions related to the compound, like 2-amino-4-methylpyridine, has led to the development of new crown compounds with potential applications in molecular recognition and complex formation (Hayvalı et al., 2003).
  • Material Science and Electroluminescent Properties :

    • Research on mono-cyclometalated platinum(II) complexes with ligands related to 2-(4-Hexylbenzoyl)-5-methylpyridine, like 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, has implications in the development of new materials with unique electroluminescent properties (Ionkin et al., 2005).
  • Chemical Analysis and Detection Techniques :

    • Compounds like 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, which are related to 2-(4-Hexylbenzoyl)-5-methylpyridine, have been used as fluorescent labeling reagents for quantitative analysis of biomolecules like carnitine, indicating potential applications in biochemical assays and diagnostics (Nakaya et al., 1996).
  • Photochemical Applications :

    • Studies on the photochemical dimerization of related compounds like 2-aminopyridines demonstrate the potential of 2-(4-Hexylbenzoyl)-5-methylpyridine in photochemical applications, such as in the synthesis of novel organic compounds (Taylor & Kan, 1963).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less common or newly synthesized compound, some or all of this information may not be available. In such cases, it may be necessary to conduct experimental studies to determine these properties.


properties

IUPAC Name

(4-hexylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-9-11-17(12-10-16)19(21)18-13-8-15(2)14-20-18/h8-14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCZBASDSLDJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249952
Record name (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hexylbenzoyl)-5-methylpyridine

CAS RN

1187166-51-3
Record name (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Hexylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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